molecular formula C16H21NO5 B8257161 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid

2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid

Cat. No.: B8257161
M. Wt: 307.34 g/mol
InChI Key: OLAMNZMCLBCLKB-UHFFFAOYSA-N
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Description

2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid is a synthetic organic compound featuring a benzoic acid core linked to a morpholine ring substituted with a tert-butoxycarbonyl (Boc) group at the nitrogen atom. The Boc group serves as a protective moiety for the morpholine’s amine, enhancing stability during synthetic processes. Its molecular formula is C₁₆H₂₁NO₅, with a molecular weight of 307.34 g/mol (based on analogous structures in ).

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-9-21-13(10-17)11-6-4-5-7-12(11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAMNZMCLBCLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthetic processes. Upon deprotection, the morpholine ring can interact with various biological targets, influencing biochemical pathways and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid with structurally related compounds, emphasizing physicochemical properties, synthesis, and biological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Notable Properties/Applications Source
This compound C₁₆H₂₁NO₅ 307.34 Not reported Morpholine ring with Boc at N; benzoic acid Likely low aqueous solubility due to Boc Target compound
2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid C₁₅H₂₁N₃O₄ 307.34 174–176 Piperazine ring with Boc; isonicotinic acid Higher solubility (piperazine’s basic N)
3-[[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl]benzoic acid C₁₇H₂₄N₂O₄ 320.38 Not reported Piperazine-Boc linked via methyl to benzoic acid Potential for improved membrane permeability
2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid C₁₆H₂₁NO₄ 291.34 Not reported Pyrrolidine ring with Boc; benzoic acid Compact structure may enhance bioavailability
4-{[Morpholin-4-yl(thioxo)acetyl]amino}benzoic acid (2k) C₁₃H₁₅N₂O₄S 307.34 237–238 Morpholine-thioxoacetyl group; benzoic acid Thioxo group may enhance metal coordination

Key Comparisons :

Structural Heterogeneity: Morpholine vs. Piperazine/Pyrrolidine: Morpholine (O and N in a 6-membered ring) offers moderate polarity, while piperazine (two N atoms) increases basicity and solubility. Substituent Position: The Boc group’s placement (e.g., on morpholine’s N vs. piperazine’s N) influences steric effects and stability. Piperazine derivatives may exhibit better solubility due to protonatable N.

Synthetic Routes :

  • The target compound likely involves Boc-protection of morpholine followed by coupling to benzoic acid, akin to methods in (reflux with catalysts like ZnCl₂). Piperazine analogs in require similar Boc protection but differ in coupling steps (e.g., methylene linkage).

Physicochemical Properties :

  • Melting Points : Piperazine derivatives (e.g., 174–176°C) suggest higher crystallinity than morpholine analogs.
  • Solubility : Boc groups reduce aqueous solubility, but piperazine’s basic N may mitigate this via salt formation. Thioxo-containing analogs () could exhibit unique solubility profiles due to sulfur’s polarity.

Biological Relevance :

  • While direct bioactivity data for the target compound is lacking, morpholine and piperazine rings are common in pharmaceuticals (e.g., kinase inhibitors). Thioxo groups (as in 2k) may enhance binding to enzymes with metal cofactors.

Research Findings and Limitations

  • Synthetic Efficiency: Piperazine derivatives () achieve yields >80%, suggesting robust protocols. Morpholine-thioxo analogs () report 80–95% yields, indicating efficient thiazolidinone formation.
  • Stability : Boc-protected compounds are acid-labile, limiting their use in acidic environments. Unprotected morpholine derivatives (e.g., 2k) may offer greater stability under physiological conditions.
  • Data Gaps : Melting points and solubility data for the target compound are absent in the provided evidence, necessitating experimental validation.

Biological Activity

2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid, also known as 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acid, is a compound that belongs to the class of benzoic acid derivatives. Its unique structural features, including a morpholine ring and a tert-butoxycarbonyl group, suggest significant potential for various biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H21NO5, with a molecular weight of approximately 307.35 g/mol. The presence of both a morpholine moiety and a benzoic acid group allows for diverse chemical interactions that can influence biological systems significantly.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism of action typically involves:

  • Binding to Enzymes : The compound may modulate the activity of various enzymes, influencing metabolic pathways.
  • Receptor Interaction : It has been investigated for its potential to bind with specific receptors involved in signal transduction pathways, which can affect cellular responses.

Biological Activity and Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

  • Cancer Research : Preliminary studies suggest that this compound may act as a biochemical probe in cancer treatment by inhibiting specific cancer cell lines. For instance, it has shown promise in modulating mitotic spindle multipolarity in human colon cancer cell lines, indicating potential anti-cancer properties .
  • Drug Development : Its unique structure makes it a candidate for drug development, particularly for conditions where modulation of enzyme activity or receptor signaling is beneficial. The compound's ability to influence various biological processes could lead to the discovery of new therapeutic agents .
  • Biochemical Probes : Due to its structural characteristics, it is being explored as a biochemical probe to study specific molecular interactions within cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines at specific concentrations, showcasing its potential as an anti-cancer agent .
  • Mechanistic Studies : Research has focused on elucidating the interaction between this compound and target proteins involved in cancer progression. For example, studies have shown that it can lead to increased multipolarity in centrosome-amplified cells without affecting normal diploid cells .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Cancer InhibitionModulates mitotic spindle multipolarity in cancer cells
Enzyme ModulationPotential to influence enzymatic pathways
Biochemical ProbingInvestigated for receptor binding capabilities

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